cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate” is a coordination complex that involves cobalt ions in both +2 and +3 oxidation states, 1,4-diazabicyclo[2.2.2]octane as a ligand, and naphthalene-2,6-dicarboxylate as a bridging ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cobalt salts with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate under specific conditions. For example, in a mixture of N,N-dimethyl formamide and water acidified with nitric acid, the compound can be obtained . The reaction conditions, such as temperature and pH, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
While specific industrial production methods for this exact compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ions can switch between +2 and +3 oxidation states, making the compound suitable for redox reactions.
Substitution: Ligands such as 1,4-diazabicyclo[2.2.2]octane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an imaging agent.
Industry: Utilized in the development of advanced materials for gas storage and separation.
Mechanism of Action
The mechanism by which the compound exerts its effects involves the coordination of cobalt ions with the ligands, forming a stable structure. The molecular targets include various substrates that can interact with the cobalt center, leading to catalytic or redox reactions. The pathways involved often include electron transfer processes facilitated by the cobalt ions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar ligand used in various coordination complexes.
Naphthalene-2,6-dicarboxylate: Another bridging ligand used in different metal-organic frameworks.
Uniqueness
The uniqueness of the compound lies in its combination of cobalt ions in multiple oxidation states and the specific ligands used. This combination provides unique redox properties and structural stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C30H24Co2N2O8+ |
---|---|
Molecular Weight |
658.4 g/mol |
IUPAC Name |
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Co/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;+2;+3/p-4 |
InChI Key |
GLCNQDFODOKMQL-UHFFFAOYSA-J |
Canonical SMILES |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Co+2].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.